N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide
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Overview
Description
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide is a complex organic compound featuring a morpholine ring, a sulfonamide group, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is often synthesized via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the brominated phenyl group with the cyclopropyl intermediate and the morpholine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, forming sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the phenyl ring is a good leaving group, making the compound amenable to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated products or other functionalized derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. The presence of the sulfonamide group suggests possible activity as an enzyme inhibitor, while the brominated phenyl group may enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism by which N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the brominated phenyl group may engage in π-π interactions or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide: Fluorine substitution instead of bromine.
N-[[1-[(4-methylphenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide: Methyl group instead of bromine.
Uniqueness
The bromine atom in N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c16-14-3-1-13(2-4-14)11-15(5-6-15)12-17-22(19,20)18-7-9-21-10-8-18/h1-4,17H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIHTOPSGFOQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Br)CNS(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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